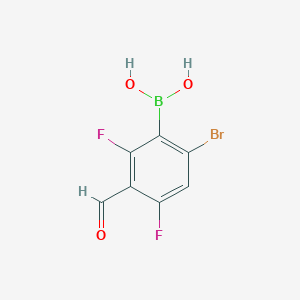

6-Bromo-2,4-fifluoro-3-formylphenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids are most prominently recognized for their crucial role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govfujifilm.com This reaction, which forms new carbon-carbon (C-C) bonds, is one of the most powerful and widely used methods for constructing complex organic molecules, including biaryl systems found in many pharmaceuticals and advanced materials. nih.gov The utility of arylboronic acids extends beyond C-C bond formation to include C-N and C-O cross-coupling reactions, further broadening their synthetic potential. researchgate.net

The advantages of using arylboronic acids as synthetic building blocks are numerous. They are generally stable, often crystalline solids that are tolerant to air and moisture, and exhibit low toxicity. nih.govwikipedia.org This contrasts with other organometallic reagents that can be pyrophoric or highly reactive. Furthermore, the boron-containing byproducts of their reactions are typically non-toxic and easily removed, simplifying purification processes. nih.gov This combination of versatile reactivity, stability, and favorable environmental and safety profiles has cemented their status as essential intermediates in modern organic synthesis. nih.govacs.org

Unique Challenges and Opportunities of Ortho-Substituted Phenylboronic Acids

The presence of substituents at the ortho position (adjacent to the boronic acid group) introduces specific challenges and opportunities that are not observed with their meta and para isomers. researchgate.net A primary challenge is steric hindrance, where the bulk of the ortho-substituent can impede the approach of reagents to the boron center, potentially slowing down or inhibiting reactions like the crucial transmetalation step in Suzuki-Miyaura coupling. researchgate.net

However, these ortho-substituents also provide unique opportunities for synthetic control and molecular design. They can engage in intramolecular interactions, such as hydrogen bonding with the boronic acid's hydroxyl groups. researchgate.netmdpi.com This can stabilize the molecule in a specific conformation, influencing its reactivity and selectivity. For instance, an ortho-formyl (CHO) or fluoro (F) group can form an intramolecular hydrogen bond, which can increase the Lewis acidity of the boron atom. researchgate.net This enhanced acidity can facilitate certain reactions and is a key feature in the design of receptors and sensors. rsc.org The strategic placement of ortho groups can therefore be exploited to fine-tune the electronic properties and reactivity of the boronic acid, enabling the synthesis of complex and highly tailored molecular architectures. researchgate.netrsc.org

Positioning of 6-Bromo-2,4-difluoro-3-formylphenylboronic Acid within the Landscape of Advanced Synthetic Intermediates

6-Bromo-2,4-difluoro-3-formylphenylboronic acid stands as a prime example of a highly functionalized and advanced synthetic intermediate. Its structure incorporates multiple reactive sites and modifying groups, making it a versatile building block for the synthesis of complex target molecules. The positioning of its functional groups—a formyl group and a fluorine atom ortho to the boronic acid, and an additional fluorine and a bromine atom elsewhere on the aromatic ring—creates a unique chemical entity with significant synthetic potential.

The key structural features confer distinct reactivity:

Boronic Acid Group : Enables participation in Suzuki-Miyaura and other cross-coupling reactions for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Bromo Group : Serves as a secondary handle for sequential cross-coupling reactions, allowing for the step-wise construction of highly complex scaffolds. It can be reacted before or after the boronic acid, offering strategic flexibility.

Formyl Group : Acts as a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, reductive amination, and olefination reactions. Its position ortho to the boronic acid can influence the acidity and reactivity of the boron center. researchgate.net

This specific combination of functionalities in a single molecule allows synthetic chemists to perform multiple, distinct chemical transformations in a controlled manner. It is particularly valuable in drug discovery and materials science, where precise control over molecular architecture is paramount. The compound serves not just as a simple building block but as a sophisticated platform for constructing intricate and highly substituted aromatic systems.

Table 1: Physicochemical Properties of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid

| Property | Value |

|---|---|

| IUPAC Name | (6-bromo-2,4-difluoro-3-formylphenyl)boronic acid |

| CAS Number | 2121513-39-9 |

| Molecular Formula | C₇H₄BBrF₂O₃ |

| Molecular Weight | 264.82 g/mol |

| Physical Form | Solid |

| InChI Key | MGXCTGXVSMOUMS-UHFFFAOYSA-N |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-Bromo-2,4-difluoro-3-formylphenylboronic acid |

| 2,4-Difluoro-3-formylphenylboronic acid |

| 4-Formylphenylboronic acid |

Properties

IUPAC Name |

(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCTGXVSMOUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Insights of 6 Bromo 2,4 Difluoro 3 Formylphenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to its role in palladium-catalyzed cross-coupling reactions. Its reactivity is characterized by its Lewis acidity and its ability to undergo transmetalation.

Transmetalation Mechanisms in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a principal application of arylboronic acids, and the key step is the transmetalation of the aryl group from boron to the palladium(II) center. libretexts.orgrsc.org This process is preceded by oxidative addition of an organohalide to a Pd(0) complex and is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The transmetalation step itself has been the subject of extensive mechanistic debate, with two primary pathways generally considered, both of which are base-mediated. acs.org

The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., OH⁻) to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then reacts with the arylpalladium(II) halide complex [Ar'Pd(II)L₂X] to transfer its aryl group to the palladium center. acs.orgorganic-chemistry.org

The Oxo-palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can react with the base to form a more reactive arylpalladium(II) hydroxide (B78521) complex [Ar'Pd(II)L₂OH]. This species then reacts directly with the neutral, tricoordinate boronic acid [ArB(OH)₂]. acs.org

Studies suggest that for many Suzuki-Miyaura reactions conducted in aqueous solvent mixtures with weak bases, the reaction between the palladium hydroxide complex and the neutral boronic acid (Path B) is kinetically favored and accounts for the majority of product formation. acs.org For 6-bromo-2,4-difluoro-3-formylphenylboronic acid, the presence of strong electron-withdrawing groups (two fluorine atoms and a formyl group) increases the Lewis acidity of the boron center, which would facilitate the formation of the tetracoordinate boronate species required for Path A. The specific pathway that predominates will depend on the precise reaction conditions, including the base, solvent, and ligands employed. nih.gov

| Pathway | Boron Species | Palladium Species | Description |

|---|---|---|---|

| Boronate Pathway (A) | Arylboronate [ArB(OH)₃]⁻ | Aryl-Pd(II)-Halide [Ar'PdL₂X] | Base activates the boronic acid to a more nucleophilic boronate, which then attacks the Pd-halide complex. |

| Oxo-palladium Pathway (B) | Arylboronic Acid [ArB(OH)₂] | Aryl-Pd(II)-Hydroxide [Ar'PdL₂OH] | Base activates the Pd-halide complex to a more reactive Pd-hydroxide species, which then reacts with the neutral boronic acid. acs.org |

Lewis Acidity and Coordination Chemistry of Boron

Boronic acids are classified as mild Lewis acids. nih.gov The boron atom in 6-bromo-2,4-difluoro-3-formylphenylboronic acid is sp²-hybridized, possessing a vacant p-orbital that can accept a pair of electrons from a Lewis base. In aqueous or basic solutions, this Lewis acidity manifests in the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species, formed by the coordination of a hydroxide ion. nih.govsdu.dk

The acidity of the boronic acid, and thus the position of this equilibrium, is influenced by the substituents on the aromatic ring. acs.org The presence of three potent electron-withdrawing groups (bromo, difluoro, and formyl) on the phenyl ring of the title compound significantly increases the electrophilicity of the boron atom. This enhanced Lewis acidity facilitates the formation of the boronate anion at a lower pH compared to unsubstituted phenylboronic acid. This property is crucial for its reactivity in cross-coupling reactions, as boronate formation is a key activation step. organic-chemistry.org

Hydration and Dehydration Equilibria, including Boroxine (B1236090) Formation

Like other boronic acids, 6-bromo-2,4-difluoro-3-formylphenylboronic acid can undergo a reversible dehydration reaction to form a cyclic trimeric anhydride (B1165640) known as a boroxine. researchgate.netscilit.com This equilibrium involves three molecules of the boronic acid condensing to form the six-membered boroxine ring, with the elimination of three molecules of water. acs.org

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of the boroxine is typically favored in non-aqueous solvents or upon heating, which helps to remove water and drive the equilibrium to the right. researchgate.net Conversely, in the presence of water, the boroxine is readily hydrolyzed back to the monomeric boronic acid. researchgate.net Thermodynamic studies have shown that boroxine formation often has an enthalpic cost but is favored by a gain in entropy due to the release of water molecules. researchgate.net Consequently, an increase in temperature can favor the boroxine species. researchgate.net It has been demonstrated that boroxines can also participate in Suzuki-Miyaura reactions, in some cases exhibiting faster reaction rates than their corresponding boronic acids. nih.gov

Reactivity of Peripheral Functional Groups

Beyond the boronic acid moiety, the formyl and bromo groups confer additional, distinct reactivity to the molecule.

Reactivity of the Formyl Group: Aldehyde Condensations and Reductions

The formyl group (-CHO) is a versatile functional group that can undergo a wide range of transformations characteristic of aromatic aldehydes.

Condensation Reactions: The aldehyde can participate in base-catalyzed condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or malonic esters, in what is known as the Knoevenagel condensation. alfa-chemistry.comtandfonline.com This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. alfa-chemistry.com

Reduction: The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group, -CH₂OH). Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comncert.nic.in Catalytic hydrogenation can also be employed. ncert.nic.in

Oxidation: While less common in synthetic sequences where the aldehyde is a target, it can be oxidized to a carboxylic acid (-COOH), for example, using strong oxidizing agents. Aromatic aldehydes lacking α-hydrogens can also undergo the Cannizzaro reaction in the presence of a strong base, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid. britannica.com

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Knoevenagel Condensation | CH₂(CN)₂, base (e.g., piperidine) | -CH=C(CN)₂ |

| Reduction | NaBH₄ or LiAlH₄ | -CH₂OH |

| Wittig Reaction | Ph₃P=CHR' | -CH=CHR' |

| Oxidation | KMnO₄ or CrO₃ | -COOH |

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling

The carbon-bromine bond on the aromatic ring provides another handle for synthetic modification.

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com In 6-bromo-2,4-difluoro-3-formylphenylboronic acid, the ring is highly activated towards SₙAr by three such groups (two fluorines and one formyl group) positioned ortho and para to the bromo leaving group. libretexts.org This allows for the displacement of the bromide by a variety of nucleophiles (e.g., alkoxides, amines, thiolates) via a Meisenheimer complex intermediate. libretexts.org The rate of SₙAr is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate through resonance. libretexts.org

Cross-Coupling Reactions: The bromo substituent can serve as the electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki (with another boronic acid), Sonogashira (with a terminal alkyne), Heck (with an alkene), and Buchwald-Hartwig (with an amine) couplings. In such cases, the boronic acid moiety on the same molecule might require protection (e.g., as a boronate ester) or careful selection of reaction conditions to achieve chemoselectivity and prevent self-polymerization. acs.org However, studies have shown that the C-Br bond can be selectively functionalized in the presence of a boronic acid group, allowing for sequential cross-coupling strategies. acs.org

Influence of Fluorine Substituents on Electronic Properties and Reactivity

The electronic character and reactivity of 6-bromo-2,4-difluoro-3-formylphenylboronic acid are significantly governed by the presence of multiple electron-withdrawing substituents on the phenyl ring. The two fluorine atoms, in particular, play a crucial role in modulating the compound's properties through their strong inductive effects. nih.govmdpi.com

Fluorine is the most electronegative element, and its introduction into an aryl ring leads to a substantial withdrawal of electron density. acs.org This inductive effect increases the Lewis acidity of the boronic acid group, a key parameter influencing its interaction with other molecules. nih.gov Generally, fluorinated phenylboronic acids exhibit lower pKa values compared to their non-fluorinated counterparts, indicating enhanced acidity. nih.govmdpi.com For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa values for various fluorinated phenylboronic acids can range from 6.17 to 8.77. nih.gov

The position of the fluorine substituent is critical. While a fluorine atom at the para position has its inductive pull partially offset by a resonance effect, a meta-positioned fluorine exerts a stronger acidifying effect due to a weaker resonance contribution. mdpi.com In the case of 6-bromo-2,4-difluoro-3-formylphenylboronic acid, the fluorine atoms at positions 2 and 4, along with the bromine at position 6 and the formyl group at position 3, create a highly electron-deficient aromatic system. This pronounced electron deficiency enhances the electrophilicity of the ipso-carbon (the carbon atom bonded to the boron), which can influence the rates and pathways of reactions such as cross-coupling and competing side reactions. acs.orgnih.gov

The collective electron-withdrawing nature of these substituents impacts the stability and reactivity of the C–B bond. While increased Lewis acidity can be advantageous for certain applications, it also renders the molecule more susceptible to specific decomposition pathways, such as protodeboronation, particularly under basic conditions. nih.goved.ac.uk

Table 1: Influence of Substituents on Phenylboronic Acid Properties

| Substituent | Position on Ring | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -F | 2, 4 | Strongly electron-withdrawing (inductive) | Increases Lewis acidity; may increase susceptibility to protodeboronation nih.govmdpi.com |

| -Br | 6 | Electron-withdrawing (inductive) | Contributes to overall electron deficiency of the ring rsc.org |

| -CHO | 3 | Strongly electron-withdrawing (resonance and inductive) | Decreases electron density at the boron center; enables intramolecular cyclization mdpi.comacs.org |

Reaction Pathways and Side Reactions

Protodeboronation Pathways under Varying Conditions

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a significant side reaction for arylboronic acids, particularly those bearing electron-withdrawing groups. wikipedia.org The propensity for 6-bromo-2,4-difluoro-3-formylphenylboronic acid to undergo this reaction is heightened due to its highly electron-deficient nature. acs.orgnih.gov The reaction mechanism is highly dependent on the pH of the medium. wikipedia.org

Under acidic conditions , protodeboronation can occur, although it is generally less favorable for electron-deficient arylboronic acids. acs.orgrsc.org The mechanism often involves the protonation of the aryl ring, followed by the cleavage of the C–B bond. rsc.org However, for this specific compound, the electron-withdrawing substituents deactivate the ring towards electrophilic attack by a proton, making this pathway less probable compared to base-catalyzed routes. rsc.org

Under basic conditions , protodeboronation is often more facile. The reaction proceeds through the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. acs.orgwikipedia.org For highly electron-deficient systems, kinetic studies have identified a dual mechanistic regime. The decomposition can proceed via a concerted proton transfer or, in cases of extreme electron deficiency, through a pathway involving the liberation of a transient aryl anion, followed by protonation. acs.orgnih.gov The trihydroxyboronates generated from these electron-poor arylboronic acids are often inherently unstable in aqueous conditions. acs.org The rate of base-catalyzed protodeboronation can be problematic in reactions like the Suzuki-Miyaura coupling, which are typically performed in basic media. ed.ac.uk

Table 2: Conditions Affecting Protodeboronation

| Condition | Effect on Protodeboronation Rate | Mechanistic Implication |

|---|---|---|

| Strongly Acidic (low pH) | Generally slow for electron-deficient arylboronic acids acs.org | Requires direct protonolysis of the C-B bond, disfavored by deactivating groups rsc.org |

| Neutral pH | Generally stable, as both acid and base pathways are minimized wikipedia.org | Minimization of reactive boronate and zwitterionic species wikipedia.org |

| Strongly Basic (high pH) | Generally fast, especially for electron-deficient systems ed.ac.uk | Proceeds via a highly reactive tetrahedral boronate anion [ArB(OH)₃]⁻ acs.org |

| Aqueous Media | Can facilitate the reaction by acting as a proton source wikipedia.org | Water participates in the rate-limiting step in base-catalyzed pathways wikipedia.org |

Oxidative Homocoupling Phenomena

Another common side reaction in processes involving arylboronic acids is oxidative homocoupling, which leads to the formation of symmetrical biaryls. nih.govacs.org This reaction is frequently observed as a byproduct in palladium-catalyzed cross-coupling reactions. acs.org The mechanism typically involves the palladium catalyst and an oxidant, which can be oxygen from the air or other added reagents. acs.orgproquest.com

The process is thought to proceed from a Pd(0) catalyst, which reacts with an oxidant (like O₂) to form a peroxo complex. acs.org This complex can then interact with two molecules of the arylboronic acid. A key step involves the coordination of an oxygen atom from the peroxo species to the electron-deficient boron atom of the arylboronic acid. acs.org Subsequent reaction with a second molecule of the boronic acid and a series of steps, including hydrolysis and isomerization, ultimately lead to the formation of the biaryl product and regeneration of the catalyst. acs.org

For 6-bromo-2,4-difluoro-3-formylphenylboronic acid, the electron-deficient nature of the aryl ring could influence the rate of transmetalation steps in the catalytic cycle. While often considered an undesirable side reaction, oxidative homocoupling has been leveraged in synthetic chemistry for the specific purpose of creating symmetrical biaryls under mild conditions. nih.govacs.orgsemanticscholar.org The reaction can be promoted by various transition-metal catalysts, including those based on palladium, copper, and gold, often in the presence of a base and an oxidant. researchgate.netresearchgate.net

Intramolecular Cyclization to Benzoxaboroles

A distinct and highly relevant reaction pathway for 6-bromo-2,4-difluoro-3-formylphenylboronic acid is its potential for intramolecular cyclization. The presence of the formyl (-CHO) group at the ortho position to the boronic acid moiety enables a reversible condensation to form a five-membered heterocyclic ring system known as a benzoxaborole. researchgate.netresearchgate.net

This cyclization occurs through the nucleophilic attack of one of the hydroxyl groups of the boronic acid onto the electrophilic carbonyl carbon of the formyl group. researchgate.net The resulting product is a cyclic hemiacetal-like structure, specifically a derivative of 3-hydroxy-1,3-dihydro-2,1-benzoxaborole. This equilibrium between the open-chain formylphenylboronic acid and the closed-ring benzoxaborole is a key characteristic of such compounds. ualberta.ca

Benzoxaboroles are generally more stable than their open-chain precursors and exhibit enhanced Lewis acidity due to the ring strain in the five-membered ring. acs.org This increased acidity facilitates the binding of nucleophiles. acs.org The substituents on the benzene (B151609) ring, such as the bromo and fluoro groups in this specific compound, would further modulate the electronic properties and stability of the resulting benzoxaborole ring system. nih.gov This cyclization is not a side reaction in the traditional sense but rather an intrinsic property that can be exploited for various applications, particularly in medicinal chemistry where the benzoxaborole scaffold is a known pharmacophore. acs.orgresearchgate.net

Advanced Applications in Complex Organic Synthesis Non Biological Focus

Role as a Key Intermediate in C-C and C-X Bond Formations

The distinct functionalities present on the phenyl ring of 6-bromo-2,4-difluoro-3-formylphenylboronic acid make it an ideal substrate for sequential and diverse bond-forming strategies, enabling the construction of intricate molecular frameworks.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. However, the use of polyfluorinated arylboronic acids, such as 6-bromo-2,4-difluoro-3-formylphenylboronic acid, presents significant challenges. The strong electron-withdrawing nature of the fluorine atoms sensitizes the boronic acid to base-promoted protodeboronation, a decomposition pathway that competes with the desired cross-coupling reaction and can severely limit product yields. nih.gov

To overcome this instability, advanced catalytic systems have been developed. Research has shown that traditional palladium catalysts are often inefficient for these sensitive substrates. A significant breakthrough involves the use of a specific "on-cycle" precatalyst, Pd(PAd₃)(p-FC₆H₄)Br, which can enter the catalytic cycle instantaneously. This allows the Suzuki-Miyaura coupling to proceed at a much faster rate than the protodeboronation side reaction, even at room temperature. nih.gov This method's success also hinges on controlling the speciation of the boron reagent, balancing the equilibrium between the active boronic acid and a more stable, dormant boronic ester form to manage the rate of decomposition versus the rate of catalysis. nih.gov

This strategy enables the efficient coupling of sensitive polyfluoroaryl boronic acids with a wide range of bromo(hetero)arenes, demonstrating its utility for creating highly functionalized, fluorinated biaryl scaffolds which are valuable in materials science. nih.gov

Table 1: Conditions for Suzuki-Miyaura Coupling of Sensitive Fluoroaryl Boronic Acids This table summarizes generalized conditions developed for challenging polyfluorinated arylboronic acids, applicable to substrates like 6-bromo-2,4-difluoro-3-formylphenylboronic acid.

| Parameter | Condition | Rationale | Source |

| Catalyst | Pd(PAd₃)(p-FC₆H₄)Br | "On-cycle" precatalyst that initiates catalysis faster than substrate decomposition. | nih.gov |

| Ligand | PAd₃ (Adamantyl-based phosphine) | Bulky, electron-rich ligand that stabilizes the palladium center and promotes efficient coupling. | nih.gov |

| Base | Weak base (e.g., K₃PO₄) | Minimizes the rate of base-promoted protodeboronation. | nih.gov |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | Prevents solvent-mediated decomposition of the boronic acid. | mdpi.com |

| Temperature | Room Temperature | Mild conditions that suppress the decomposition pathway while allowing the fast catalyst to function. | nih.gov |

Beyond C-C bonds, arylboronic acids are crucial for forming carbon-heteroatom (C-X) bonds. Copper-catalyzed reactions provide a powerful platform for C-N bond formation (amidation and amination). A significant advantage of these methods is the ability to conduct them under non-basic and non-oxidizing conditions, which is particularly beneficial for base-sensitive substrates like 6-bromo-2,4-difluoro-3-formylphenylboronic acid. nih.gov

One such advanced protocol involves the cross-coupling of arylboronic acids with O-acetyl hydroxamic acids using a Copper(I) source. This reaction proceeds under neutral conditions, avoiding the strong bases typically required in other C-N coupling methods, thus preserving the integrity of the fluorinated boronic acid. nih.gov This methodology provides a complementary approach to the well-known Lam-Chan-Evans amidation, which often requires oxidative conditions. The use of a Cu(I) catalyst selectively promotes coupling at the N-O bond of the hydroxamic acid derivative, leading to the formation of amides. nih.gov

This technique allows for the synthesis of a diverse range of amides from arylboronic acids, showcasing the potential of 6-bromo-2,4-difluoro-3-formylphenylboronic acid to be incorporated into complex amide-containing structures without degradation. nih.govutexas.edu

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. The formyl group on 6-bromo-2,4-difluoro-3-formylphenylboronic acid makes it an excellent candidate for isocyanide-based MCRs like the Passerini and Ugi reactions. nih.gov

A notable advancement is the development of a Passerini-type three-component reaction that engages boronic acids as carbon nucleophiles. In this process, a boronic acid, an isocyanide, and an activated carbonyl compound (like an oxime chloride) couple to generate α-hydroxyketones after hydrolysis. researchgate.net This reaction expands the scope of traditional MCRs by incorporating the versatile boronic acid moiety.

Given its structure, 6-bromo-2,4-difluoro-3-formylphenylboronic acid could participate in such reactions in two ways: the boronic acid function can act as the nucleophilic component, or the aldehyde function can serve as the carbonyl component. This dual reactivity opens up pathways to a wide array of highly complex and functionalized molecules in a single, step-economical process.

Synthetic Strategies for Fluorinated Molecular Scaffolds

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. 6-Bromo-2,4-difluoro-3-formylphenylboronic acid is an exemplary starting material for building complex fluorinated molecular scaffolds.

The Suzuki-Miyaura coupling, as detailed previously, is a primary strategy for accessing fluorinated biaryl structures, which are key components in many advanced materials. nih.gov The ability to perform this reaction under mild conditions that preserve the boronic acid functionality is critical for synthesizing these motifs. nih.gov Furthermore, the remaining bromine atom on the resulting biaryl product serves as a handle for subsequent orthogonal cross-coupling reactions, allowing for the programmed construction of even more complex, multi-aryl systems.

In addition to biaryls, the functionalities on the core ring can be used to construct fluorinated heterocyclic scaffolds. For instance, the formyl group can undergo condensation reactions with various nucleophiles to form heterocycles like pyrimidines, pyridines, or pyrazoles, while the boronic acid and bromo functionalities offer sites for further elaboration. mdpi.com

Applications in Material Science and Catalysis (Non-Biological Focus)

The unique electronic properties imparted by fluorine atoms make molecules derived from 6-bromo-2,4-difluoro-3-formylphenylboronic acid highly attractive for applications in material science and catalysis.

Fluoroaromatic compounds are of significant interest for the development of organic electronics. nih.gov The introduction of fluorine can lower the molecular orbital energy levels (LUMO and HOMO) of π-conjugated systems, which is a key strategy for designing n-type organic semiconductors used in organic field-effect transistors (OFETs). researchgate.net The biaryl scaffolds synthesized from this boronic acid via Suzuki coupling are foundational structures for such advanced electronic materials. researchgate.net

Furthermore, organoboron compounds are emerging as powerful catalysts in their own right. Boronic acids can act as Lewis acid catalysts to activate hydroxyl groups in carboxylic acids and alcohols, promoting reactions such as amidations, esterifications, and cycloadditions under mild conditions. nih.govrsc.org Highly fluorinated arylboronic acids, due to the electron-withdrawing nature of the fluorine atoms, exhibit enhanced Lewis acidity. This suggests that derivatives of 6-bromo-2,4-difluoro-3-formylphenylboronic acid could be developed into specialized catalysts for a range of organic transformations. researchgate.net

Derivatization and Functionalization Strategies

Conversion to Boronic Esters and Other Boronates

The boronic acid group of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid can be readily converted into boronic esters, which often offer advantages in terms of stability, solubility, and handling. This transformation is typically achieved through condensation with a diol. Pinacol (B44631) esters are among the most common derivatives due to their high stability and compatibility with a wide range of reaction conditions.

The general reaction for the formation of a pinacol boronate ester is outlined below:

Reaction of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid with pinacol

While specific literature for the pinacol ester of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid is not extensively detailed, the formation of boronate esters from arylboronic acids is a well-established and high-yielding process. The reaction is typically carried out by heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water.

| Diol | Typical Reaction Conditions | Product |

| Pinacol | Toluene or THF, reflux | 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester |

| Ethylene (B1197577) Glycol | Toluene, reflux | 2-(6-Bromo-2,4-difluoro-3-formylphenyl)-1,3,2-dioxaborolane |

| Neopentyl Glycol | Toluene, reflux | 2-(6-Bromo-2,4-difluoro-3-formylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

This interactive table showcases common diols used for the conversion of arylboronic acids to boronic esters.

The formation of these esters can protect the boronic acid moiety during subsequent transformations of the formyl or bromo groups and can also modify the steric and electronic properties of the molecule.

Functional Group Transformations of the Formyl and Bromo Moieties

The presence of both a formyl and a bromo group on the phenyl ring of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid provides two orthogonal handles for a variety of functional group transformations, significantly expanding its synthetic potential.

The formyl group can undergo a range of reactions typical of aldehydes. These include, but are not limited to:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form various amines.

Wittig reaction to form alkenes.

Condensation reactions to form imines or other derivatives.

The bromo moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at this position.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine |

This interactive table illustrates potential cross-coupling reactions involving the bromo group.

The difluoro substitution pattern on the aromatic ring can influence the reactivity of both the formyl and bromo groups, often enhancing the electrophilicity of the ring and affecting the efficiency of catalytic cycles in cross-coupling reactions.

Solid-Phase Organic Synthesis Applications

Arylboronic acids, including functionalized derivatives like 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, are valuable reagents in solid-phase organic synthesis (SPOS). The boronic acid moiety can be used to immobilize the molecule onto a solid support, typically a resin functionalized with diol groups.

This immobilization strategy allows for the subsequent modification of the formyl and bromo groups in a stepwise manner, with the excess reagents and by-products being easily washed away. After the desired modifications are complete, the final product can be cleaved from the resin, often by hydrolysis of the boronate ester linkage. This approach is particularly useful in the construction of combinatorial libraries of complex molecules for drug discovery and materials science.

For instance, a diol-functionalized resin can be reacted with 6-Bromo-2,4-difluoro-3-formylphenylboronic acid to form a resin-bound boronate ester. The bromo group can then be subjected to a Suzuki-Miyaura coupling, and the formyl group can be converted to an amine via reductive amination. Finally, cleavage from the resin would yield a trifunctionalized aromatic compound.

Design and Synthesis of Analogues with Tuned Reactivity

The strategic modification of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid allows for the design and synthesis of analogues with fine-tuned reactivity and properties. By altering the electronic and steric nature of the substituents, it is possible to modulate the reactivity of the boronic acid and the other functional groups.

For example, replacing the bromo group with other halogens (e.g., iodo or chloro) would alter the reactivity in palladium-catalyzed cross-coupling reactions, with the iodo analogue generally being more reactive. Similarly, modification of the formyl group to an electron-withdrawing or electron-donating group would impact the Lewis acidity of the boronic acid.

The design of such analogues is crucial in various fields, including the development of enzyme inhibitors, sensors, and materials with specific electronic properties. The difluoro substitution pattern is particularly important in medicinal chemistry, as fluorine atoms can enhance metabolic stability and binding affinity. The combination of the bromo, fluoro, and formyl functionalities provides a rich platform for the generation of diverse and functionally complex molecules.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

The geometry of the phenyl ring is expected to be largely planar, though minor distortions may arise from the steric bulk of the bromine atom and the boronic acid group. The C-B bond length is a key parameter, and studies on similar phenylboronic acids suggest it would be in the range of 1.56 to 1.59 Å. longdom.org The orientation of the boronic acid group relative to the phenyl ring is of particular interest. Computational studies on substituted phenylboronic acids have shown that the rotational barrier around the C-B bond is relatively low, allowing for different conformations. nih.govnih.gov For 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, the presence of ortho-substituents (the formyl and one of the fluoro groups) would likely favor a non-planar arrangement to minimize steric hindrance.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO will likely have significant contributions from the boronic acid and formyl groups, reflecting their electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ajchem-a.com

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| C-B Bond Length | 1.56 - 1.59 Å | Analogy to other phenylboronic acids longdom.org |

| C-Br Bond Length | ~1.90 Å | Standard C-Br bond lengths |

| C-F Bond Length | ~1.35 Å | Standard C-F bond lengths |

| C=O Bond Length | ~1.22 Å | Standard C=O bond lengths |

| Dihedral Angle (B-C-C-C) | Non-planar | Steric hindrance from ortho substituents |

| HOMO Energy | Relatively low | Electron-withdrawing nature of substituents |

| LUMO Energy | Relatively low | Electrophilic character of boronic acid and formyl groups |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| Dipole Moment | Significant | Due to the presence of multiple polar bonds |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the intricate mechanisms of chemical reactions. For 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, a key area of interest would be its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies on the Suzuki-Miyaura reaction have provided deep insights into the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org

The electronic and steric properties of the arylboronic acid play a crucial role in the transmetalation step, which is often rate-determining. The electron-deficient nature of the 6-Bromo-2,4-difluoro-3-formylphenyl ring would be expected to facilitate the transmetalation process. Computational modeling could be used to calculate the activation barriers for the key steps of the catalytic cycle, providing a quantitative understanding of the reaction kinetics. nih.gov

Furthermore, the presence of multiple reactive sites in the molecule (the C-B bond and the C-Br bond) opens up the possibility of different reaction pathways. Computational studies could help to predict the selectivity of these reactions under different catalytic conditions. For instance, the relative activation energies for the coupling at the boronic acid versus the bromine site could be calculated to understand the factors governing this selectivity.

Table 2: Predicted Influence of Substituents on Suzuki-Miyaura Reaction Steps

| Reaction Step | Predicted Influence of Substituents | Computational Evidence |

| Oxidative Addition | The C-Br bond is a primary site for oxidative addition. | General mechanism of Suzuki-Miyaura coupling. rsc.org |

| Transmetalation | Electron-withdrawing groups are expected to accelerate this step. | Studies on electronically varied arylboronic acids. acs.org |

| Reductive Elimination | The electronic nature of the coupled groups influences the rate. | Mechanistic studies of palladium-catalyzed reactions. nih.gov |

Prediction of Reactivity and Selectivity in Catalytic Processes

Building upon mechanistic studies, computational chemistry can be employed to predict the reactivity and selectivity of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid in various catalytic processes. The electron-withdrawing substituents are expected to enhance the reactivity of the boronic acid group in reactions like the Suzuki-Miyaura coupling. nih.gov

Selectivity is a key challenge in molecules with multiple functional groups. In this case, the presence of a bromo substituent offers a site for cross-coupling, in addition to the boronic acid. Computational models can predict the preferred site of reaction by comparing the activation energies of the competing pathways. Factors such as the choice of catalyst, ligands, and reaction conditions can be computationally screened to identify optimal parameters for achieving the desired selectivity.

For example, in a palladium-catalyzed reaction, the relative ease of oxidative addition at the C-Br bond versus transmetalation involving the C-B(OH)2 group can be computationally assessed. This would provide valuable guidance for synthetic chemists aiming to selectively functionalize one site over the other.

Intermolecular Interactions and Crystal Engineering Studies of Boronic Acids

The solid-state structure of boronic acids is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. diva-portal.org The boronic acid group, with its two hydroxyl groups, is an excellent hydrogen bond donor and acceptor. This typically leads to the formation of dimeric or polymeric structures in the crystalline state. wiley-vch.de

For 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, the boronic acid moieties would be expected to form strong O-H···O hydrogen bonds, creating robust supramolecular synthons. In addition to hydrogen bonding, the presence of fluorine and bromine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net These interactions can play a significant role in directing the crystal packing. rsc.org

Crystal engineering principles can be applied to design co-crystals of this boronic acid with other molecules. uiowa.eduresearchgate.net By selecting co-formers with complementary functional groups, it is possible to create new solid-state materials with tailored properties. Computational methods, such as lattice energy calculations, can be used to predict the stability of different crystal packing arrangements and to guide the design of new co-crystals.

Tautomeric Equilibria and Conformational Analysis

A fascinating aspect of ortho-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form (a 3-hydroxy-1,3-dihydro-2,1-benzoxaborole). researchgate.netresearchgate.net This equilibrium is influenced by the electronic nature of the substituents on the phenyl ring and the solvent.

For 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, the presence of electron-withdrawing fluoro and bromo groups would likely influence the position of this equilibrium. Computational studies can be used to calculate the relative energies of the open-chain and cyclic tautomers, providing insight into which form is more stable. researchgate.net

Conformational analysis of this molecule would focus on the rotation around the C-B and C-CHO bonds. The presence of substituents ortho to both the boronic acid and formyl groups will introduce steric constraints, limiting the number of accessible conformations. beilstein-journals.orgresearchgate.net Potential energy surface scans can be performed computationally to identify the low-energy conformers and the rotational barriers between them. beilstein-journals.orgresearchgate.net Understanding the conformational landscape is crucial as it can influence both the reactivity and the intermolecular interactions of the molecule.

Analytical and Spectroscopic Characterization Techniques for 6 Bromo 2,4 Difluoro 3 Formylphenylboronic Acid

Advanced NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a multi-substituted compound like 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, a multi-nuclear NMR approach is indispensable.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for this compound is expected to show a signal for the formyl proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm) and a signal for the single aromatic proton. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and its position can vary depending on the solvent and concentration.

¹³C NMR: This technique maps the carbon framework of the molecule. The spectrum would display distinct signals for each of the seven carbon atoms, including the formyl carbonyl carbon (around δ 190 ppm), the carbon atom bonded to boron (which may be broadened due to the quadrupolar boron nucleus), and the four other aromatic carbons, with their chemical shifts influenced by the bromo and fluoro substituents. chemicalbook.com

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is crucial for directly probing the boron atom's environment. Boronic acids typically exhibit a broad signal in the range of δ 27-33 ppm for the trigonal sp²-hybridized boron atom. sdsu.edumdpi.com This chemical shift confirms the presence of the boronic acid functional group. The binding of the boronic acid to diols or other species can cause a significant upfield shift, indicating a change to a tetrahedral sp³-hybridized boronate species. nd.edunsf.gov

¹⁹F NMR: This high-sensitivity technique is used to characterize the two fluorine atoms on the phenyl ring. The spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at C-2 and C-4. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic proton would provide definitive information about their positions on the aromatic ring. rsc.org

¹⁷O NMR: Oxygen-17 NMR is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, resulting in broad signals. However, it can provide direct insight into the oxygen environments of the boronic acid and formyl groups. Studies on substituted phenylboronic acids have shown distinct resonances for the B-O oxygen atoms, which can be influenced by substituents on the phenyl ring. rsc.org

Table 1: Predicted NMR Spectroscopic Data for 6-Bromo-2,4-difluoro-3-formylphenylboronic Acid This table is based on typical chemical shift ranges and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Information Provided |

|---|

| ¹H | Aromatic H: 7.0-8.5 Formyl H: 9.5-10.5 B(OH)₂: 4.0-6.0 (broad) | Position and coupling of aromatic proton; presence of aldehyde. | | ¹³C | Aromatic C: 110-165 Formyl C=O: ~190 C-B bond: Broad signal | Carbon skeleton confirmation; identification of functional groups. | | ¹¹B | 27-33 (trigonal) ~13 (tetrahedral, if complexed) | Confirms boronic acid group and its coordination state. raineslab.com | | ¹⁹F | Two distinct signals in the typical range for aryl fluorides | Confirms presence, number, and positions of fluorine atoms. | | ¹⁷O | Two broad signals for B-O-H and C=O | Direct observation of oxygen environments (challenging). |

Mass Spectrometry (MALDI-MS, ESI-MS) for Structure Elucidation and Impurity Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and investigating its fragmentation, which aids in structural confirmation and the identification of impurities.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules. In ESI-MS, 6-Bromo-2,4-difluoro-3-formylphenylboronic acid would typically be observed as a deprotonated molecule [M-H]⁻ in negative ion mode. scirp.org This allows for the accurate determination of its monoisotopic mass. The technique is also highly sensitive for detecting trace-level impurities. The behavior of arylboronic acids under ESI conditions can be complex, and understanding their gas-phase chemistry is critical for correct data interpretation. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another soft ionization technique. A significant challenge in the analysis of boronic acids by MS is their tendency to undergo dehydration, often leading to the formation of cyclic trimeric anhydrides known as boroxines. acs.org This can complicate the spectrum by showing a peak corresponding to the trimer rather than the monomer. To overcome this, derivatization with diols to form stable boronate esters is a common strategy. nih.gov Alternatively, specific matrices like 2,5-dihydroxybenzoic acid (DHB) can serve as both a matrix and a derivatizing agent, forming an adduct in situ and simplifying the spectrum. acs.org These approaches are valuable for confirming the molecular structure and analyzing potential byproducts from synthesis. nih.govrsc.org

Table 2: Mass Spectrometry Techniques for Structural Analysis

| Technique | Ionization Mode | Expected Observation | Purpose |

|---|---|---|---|

| ESI-MS | Negative | [M-H]⁻ ion | Accurate molecular weight determination, impurity profiling. |

| MALDI-MS | Positive/Negative | [M+H]⁺, [M+Na]⁺, or adducts with matrix/diols | Molecular weight confirmation, analysis of dehydration products (boroxines). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 6-Bromo-2,4-difluoro-3-formylphenylboronic acid is not publicly available, the analysis of related arylboronic acids reveals common structural motifs.

Arylboronic acids typically crystallize to form hydrogen-bonded dimers. wiley-vch.de In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a stable centrosymmetric unit. researchgate.net These dimeric units often further assemble into infinite ribbons or layered sheets through additional hydrogen bonds. mdpi.com The conformation of the molecule, including the planarity of the phenyl ring and the orientation of the boronic acid, formyl, and halogen substituents, would be definitively established. This technique is the gold standard for absolute structure confirmation. researchgate.net

Table 3: Expected Structural Features from X-ray Crystallography

| Parameter | Expected Finding | Significance |

|---|---|---|

| Molecular Geometry | Trigonal planar boron atom | Confirms sp² hybridization of the boronic acid. |

| Bond Lengths/Angles | Precise values for C-B, B-O, C-F, C-Br, C=O bonds | Provides fundamental structural data for the molecule. |

| Crystal Packing | Formation of hydrogen-bonded dimers and extended networks | Elucidates intermolecular forces governing the solid-state structure. |

| Conformation | Torsional angles between the phenyl ring and substituents | Defines the molecule's preferred 3D orientation in the crystal lattice. |

Spectrophotometric Methods for pKa Determination and Equilibrium Studies

The acidity of the boronic acid group (pKa) is a critical parameter that influences the compound's solubility, reactivity, and biological interactions. Spectrophotometric titration using UV-Vis spectroscopy is a common and reliable method for determining pKa values. ijper.org

The method relies on the different UV-Vis absorption spectra of the protonated (trigonal boronic acid) and deprotonated (tetrahedral boronate) forms of the molecule. By measuring the absorbance of a solution of the compound across a range of pH values at a specific wavelength where the two forms have different absorptivities, a sigmoidal titration curve can be generated. scirp.orgnih.gov The inflection point of this curve corresponds to the pKa of the boronic acid. The presence of electron-withdrawing groups like fluorine, bromine, and formyl on the phenyl ring is expected to lower the pKa (increase acidity) compared to unsubstituted phenylboronic acid. mdpi.com Computational methods can also be employed to predict pKa values, though they must account for various conformations of the hydroxyl groups and substituents to achieve accuracy. researchgate.net

Table 4: General Protocol for Spectrophotometric pKa Determination

| Step | Procedure | Outcome |

|---|---|---|

| 1. Spectral Scan | Record UV-Vis spectra in highly acidic and highly basic solutions. | Identify λmax for the protonated and deprotonated species. |

| 2. Buffer Preparation | Prepare a series of buffer solutions spanning a range of pH values. | Create a controlled pH environment for measurements. |

| 3. Absorbance Measurement | Measure the absorbance of the compound in each buffer solution. | Obtain absorbance data as a function of pH. |

| 4. Data Analysis | Plot absorbance vs. pH and fit the data to a sigmoidal curve. | The pH at the inflection point of the curve is the pKa. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid and separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is the most common technique for analyzing the purity of boronic acids. waters.com The analysis can be challenging because boronic acids can be unstable in typical aqueous mobile phases. nih.gov Method development often involves optimizing the mobile phase pH to ensure the analyte is in a stable, well-retained form. Given the acidic nature of the boronic acid group, using a buffered mobile phase at a low pH can suppress ionization and lead to better peak shape. The presence of the aromatic ring and formyl group provides a chromophore for straightforward UV detection. sciex.com

Gas Chromatography (GC): Direct analysis of boronic acids by GC is generally not feasible due to their low volatility and thermal instability, which can lead to decomposition in the hot injector. chromatographyonline.com Therefore, GC analysis typically requires a derivatization step to convert the polar boronic acid group into a more volatile and stable derivative, such as a boronate ester. This approach can be effective for quantifying the compound and detecting volatile impurities, but the extra derivatization step adds complexity to the analysis. chromforum.org

Table 5: Comparison of Chromatographic Techniques for Purity Analysis

| Technique | Applicability | Sample Preparation | Common Detector | Key Considerations |

|---|---|---|---|---|

| HPLC | High (Primary choice) | Dissolution in a suitable solvent | UV-Vis Detector | Mobile phase pH control is critical for peak shape and stability. waters.com |

| GC | Possible with modification | Derivatization to a volatile ester is required | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Prone to thermal degradation; derivatization adds complexity. chromatographyonline.com |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of 6-bromo-2,4-difluoro-3-formylphenylboronic acid and its derivatives. bath.ac.uknih.gov Current synthetic strategies, while effective, may rely on multi-step processes that can be time-consuming and generate significant waste. rug.nl The development of one-pot syntheses or processes that utilize greener solvents and reagents will be a key area of investigation. organic-chemistry.orggoogle.com

Furthermore, exploring alternative borylation techniques that avoid the use of highly reactive organometallic intermediates could enhance the safety and sustainability of the synthesis. researchgate.net This includes the potential application of transition metal-catalyzed C-H activation/borylation reactions, which would represent a more atom-economical approach. nih.gov Research into solid-phase synthesis or flow chemistry methodologies could also lead to more scalable and automated production of this important building block. researchgate.net

Exploration of New Catalytic Transformations Utilizing the Unique Multifunctionality

The diverse array of functional groups on 6-bromo-2,4-difluoro-3-formylphenylboronic acid makes it an ideal candidate for the exploration of novel catalytic transformations. The boronic acid moiety is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govnbinno.comresearchgate.net Future work will likely explore the use of this compound in a wider range of cross-coupling reactions, potentially leveraging the bromo group for sequential or orthogonal couplings.

The aldehyde functionality opens the door to a variety of catalytic reactions, including asymmetric catalysis to introduce new stereocenters. ualberta.ca The development of dual catalytic systems, where the boronic acid and another catalyst operate in concert, could enable novel and efficient transformations. ualberta.ca For instance, the boronic acid could act as a directing group or a catalytic site for one transformation, while another catalyst targets the formyl or bromo group for a subsequent reaction in a tandem or one-pot process. nih.govnih.govrsc.org The electron-withdrawing nature of the fluoro groups can also influence the reactivity of the aromatic ring, a feature that can be exploited in the design of new catalytic cycles.

Advanced Materials Science Applications beyond Current Scope

The application of organoboron compounds in materials science is a rapidly growing field, and 6-bromo-2,4-difluoro-3-formylphenylboronic acid represents a promising building block for the creation of novel materials with unique properties. rsc.orgnih.gov The high density of functional groups allows for the synthesis of complex polymeric structures and functional materials. For example, the boronic acid can be used to form boronate esters, which are reversible covalent bonds sensitive to stimuli such as pH and the presence of diols. This property is highly desirable for the development of smart materials, such as self-healing polymers and responsive hydrogels. mdpi.com

Furthermore, the incorporation of this fluorinated and brominated building block into conjugated polymers could lead to new organic electronic materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The presence of heavy atoms like bromine can also be exploited to induce phosphorescence, a desirable property for certain emissive materials.

Deeper Theoretical Understanding of Complex Reaction Systems

To fully unlock the potential of 6-bromo-2,4-difluoro-3-formylphenylboronic acid, a deeper theoretical understanding of its reactivity and the mechanisms of the reactions in which it participates is crucial. researchgate.net Computational chemistry and theoretical studies can provide valuable insights into the complex interplay of the different functional groups and their influence on reaction pathways. nih.govnih.govacs.org

Future research in this area will likely involve the use of density functional theory (DFT) and other computational methods to model reaction intermediates and transition states in Suzuki-Miyaura couplings and other catalytic transformations involving this molecule. nih.govacs.org Such studies can help in predicting reactivity, understanding selectivity, and designing more efficient catalysts and reaction conditions. mdpi.com A comprehensive computational analysis could also guide the rational design of new derivatives of 6-bromo-2,4-difluoro-3-formylphenylboronic acid with optimized properties for specific applications. mdpi.com

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. ox.ac.uk The well-defined reactivity of boronic acids makes them ideal candidates for integration into such systems. rug.nl Future research will likely focus on developing protocols for the automated synthesis of libraries of compounds derived from 6-bromo-2,4-difluoro-3-formylphenylboronic acid.

High-throughput experimentation (HTE) can be employed to rapidly screen different reaction conditions and coupling partners, accelerating the discovery of new bioactive molecules and functional materials. nih.gov The development of standardized building blocks and reaction modules compatible with automated synthesizers will be a key enabler in this area. ox.ac.uk The unique combination of reactive sites on 6-bromo-2,4-difluoro-3-formylphenylboronic acid makes it a valuable scaffold for generating diverse molecular architectures through automated, multi-step synthetic sequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.